molecular formula C18H13NO3S B2748694 N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034564-23-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2748694
CAS No.: 2034564-23-1
M. Wt: 323.37
InChI Key: SMTQDKJPNKFQDT-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is a benzofuran-based small molecule featuring a carboxamide group at position 2 of the benzofuran core. The compound is further substituted at the methyl position with a bifuran-thiophene hybrid moiety (5-(thiophen-3-yl)furan-2-yl). This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The thiophene and furan heterocycles are known for their electron-rich nature, which may influence binding interactions in biological systems or optoelectronic applications .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-15(12)22-17)19-10-14-5-6-16(21-14)13-7-8-23-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQDKJPNKFQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Thiophene Core Assembly

The furan-thiophene moiety is synthesized via Suzuki-Miyaura cross-coupling between halogenated furans and thiophene boronic acids. For example:

Procedure :

  • Reactants : 5-Bromo-2-furaldehyde (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv).
  • Catalyst : Pd(PPh₃)₂Cl₂ (0.05 equiv).
  • Base : Na₂CO₃ (2.0 equiv).
  • Solvent : Acetonitrile/water (1:1 v/v).
  • Conditions : 60°C, 12 h under nitrogen.

Yield : 78–85% after purification by silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Insight : The choice of palladium catalyst and base critically affects coupling efficiency. PdCl₂(dppf) increases yield to 88% but raises costs.

Amide Coupling with Benzofuran-2-Carboxylic Acid

The final step involves coupling the aminomethyl intermediate with benzofuran-2-carboxylic acid:

Procedure :

  • Reactants : (5-(Thiophen-3-yl)furan-2-yl)methanamine (1.0 equiv), benzofuran-2-carboxylic acid (1.1 equiv).
  • Coupling Agents : HATU (1.2 equiv), DIPEA (2.0 equiv).
  • Solvent : DMF, RT, 6 h.
  • Workup : Diluted with water, extracted with ethyl acetate, purified via column chromatography (CH₂Cl₂/MeOH, 15:1).

Yield : 82–88%.

Alternative Methods : Using EDCl/HOBt instead of HATU yields 75–80% but requires longer reaction times (12 h).

Optimization and Scalability

Catalyst Loading and Solvent Effects

Parameter Optimal Condition Yield Impact
Pd Catalyst Loading 0.05 equiv 85%
Solvent Polarity Acetonitrile/water 78%
Temperature 60°C 88%

Higher catalyst loads (0.1 equiv) marginally improve yield (87%) but increase metal contamination.

Purification Techniques

  • Column Chromatography : Most effective for isolating intermediates (purity >95%).
  • Recrystallization : Preferred for final product (ethanol/water, purity 98–99%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.85 (s, 1H, benzofuran), 7.45 (d, J=3.6 Hz, thiophene), 4.65 (s, 2H, CH₂)
¹³C NMR 161.2 ppm (amide C=O), 152.1 ppm (furan C-O)
HRMS [M+H]⁺ calc. 323.4, found 323.4

Data consistent with literature.

Challenges and Solutions

  • Regioselectivity in Coupling : Thiophene-3-boronic acid may isomerize; using PdCl₂(tbpf) suppresses side reactions.
  • Amine Oxidation : Conducting reactions under nitrogen minimizes degradation.

Applications and Derivatives

The compound serves as a precursor for anticancer agents, with modifications to the thiophene or benzofuran rings enhancing bioactivity. Derivatives with electron-withdrawing groups on benzofuran show 3–5× higher potency in preliminary assays.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds related to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating their potency against various pathogens:

CompoundMIC (µg/mL)Target Organism
92.50 - 20E. coli, S. aureus
11b14 - 30C. albicans, F. solani

These findings suggest that the benzofuran scaffold can be optimized for enhanced antimicrobial activity, making these compounds promising candidates for further development as antibiotics .

Antioxidant Properties

The antioxidant capabilities of this compound and its derivatives have been evaluated using DPPH scavenging assays. The results indicate that certain derivatives exhibit high radical scavenging activity, which is crucial for preventing oxidative stress-related diseases:

CompoundDPPH Scavenging Activity (%)
988.56
11d90.52

These results highlight the potential of these compounds as therapeutic agents in managing oxidative stress and related pathologies .

Anti-inflammatory Effects

In addition to their antimicrobial and antioxidant properties, the compound has shown promising anti-inflammatory effects. Studies reported stabilization percentages of human red blood cell membranes, indicating the ability of these compounds to mitigate inflammation:

CompoundHRBC Membrane Stabilization (%)
986.70
11c73.67

This suggests that this compound could be further explored for its potential in treating inflammatory diseases .

DNA Gyrase Inhibition

One of the most notable applications of this compound is its role as an inhibitor of DNA gyrase B, an essential enzyme for bacterial DNA replication. The compound exhibited an IC50 value comparable to established antibiotics like ciprofloxacin:

CompoundIC50 (µM)
99.80

This inhibition mechanism positions this compound as a potential lead compound in the development of new antibacterial therapies targeting resistant strains .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps, including coupling reactions and functional group modifications that enhance its biological activity. The molecular structure has been characterized using various techniques, providing insights into its reactivity and interaction with biological targets:

Synthetic Pathway Overview

  • Starting Material : Thiophene and furan derivatives.
  • Reaction Conditions : Utilization of coupling agents and solvents under controlled temperatures.
  • Final Product : Characterization through NMR and mass spectrometry.

These synthetic strategies are crucial for optimizing yields and enhancing the pharmacological profiles of the resulting compounds .

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzofuran Carboxamides

Several benzofuran carboxamide derivatives have been synthesized and studied, differing in substituents on the benzofuran core and the pendant groups. Key examples include:

Compound A :

6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()

  • Structural Features: Substitutions: Cyclopropyl at C5, 4-fluorophenyl at C2, and a bromophenyl-hydroxyethylamino group at C4. Functional Groups: Hydroxyethylamino linker, carboxamide at C3.
Compound B :

6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide ()

  • Structural Features :
    • Methylsulfonamido linker with a trifluoromethylphenyl group.
  • Comparison :
    • The sulfonamido group in Compound B introduces strong electron-withdrawing effects, contrasting with the electron-donating thiophene in the target compound.
    • This difference could alter metabolic stability or binding affinity in enzyme inhibition .

Heterocyclic Modifications in Related Scaffolds

LMM5 and LMM11 ():

1,3,4-Oxadiazole derivatives (e.g., LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features :
    • Oxadiazole core with sulfamoyl and benzyl substituents.
  • Both classes exhibit sulfamoyl/amide groups, but the target compound’s thiophene may enhance redox activity or metal chelation .
Ranitidine Derivatives (–8):

e.g., N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide

  • Structural Features :
    • Furanyl-methylthioethyl backbone with nitroacetamide.
  • Comparison: The dimethylamino group in ranitidine analogs improves solubility, whereas the thiophene in the target compound may prioritize lipophilicity. Sulfur-containing linkers (thioether vs. thiophene) influence metabolic pathways and stability .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Electronic Effects Potential Applications
Target Compound Benzofuran Thiophene-furan methyl Electron-rich (π-conjugated) Antifungal, enzyme inhibition
Compound A () Benzofuran Cyclopropyl, 4-fluorophenyl, bromophenyl Moderate electron-withdrawing (F, Br) Anticancer, kinase inhibition
LMM11 () 1,3,4-Oxadiazole Furan-2-yl, cyclohexylsulfamoyl Electron-withdrawing (sulfamoyl) Antifungal (C. albicans)
Ranitidine Analog () Furan Dimethylamino, nitroacetamide Polar (amino), electron-withdrawing (nitro) Antiulcer, H₂ antagonism

Key Observations :

  • Electron-Rich vs.
  • Solubility: Dimethylamino groups (e.g., ranitidine analogs) or hydroxyethylamino linkers (Compound A) improve aqueous solubility, whereas the thiophene-furan group may prioritize membrane permeability .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural arrangement, which includes thiophene, furan, and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article aims to provide an in-depth exploration of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structure of this compound features several key components:

  • Benzofuran Core : Provides a stable aromatic framework.
  • Furan and Thiophene Rings : Contribute to the compound's electronic properties and potential interactions with biological targets.
  • Carboxamide Functional Group : Enhances reactivity and biological activity.

This structural complexity is believed to facilitate interactions with various biological systems, making it a compound of interest for further research.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remains limited. The compound's structural features suggest potential interactions with microbial enzymes or receptors, leading to its antimicrobial effects.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. The presence of multiple aromatic rings enhances its ability to bind to enzyme active sites, potentially leading to therapeutic effects. However, detailed studies elucidating the exact mechanisms of action are still ongoing .

Cytotoxicity and Anticancer Activity

This compound has shown cytotoxic effects in preliminary assays. Similar compounds with related structures have demonstrated significant cytotoxicity against cancer cell lines, indicating that this compound may also exhibit anticancer properties. For instance, benzofuran derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInteraction with disease-related enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Cytotoxic Effects on Cancer Cells : Research on benzofuran derivatives has shown significant cytotoxicity against leukemia cells (IC50 values as low as 0.1 μM), indicating that modifications in structure can lead to enhanced anticancer activity .
  • Mechanism of Action Studies : Investigations into related compounds have revealed that they may induce apoptosis via mitochondrial pathways, highlighting the importance of structural features such as the presence of carboxamide groups .
  • Enzyme Interaction Studies : Similar compounds have been shown to interact with specific enzymes, leading to inhibition and modulation of biological pathways critical for disease progression.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide, and how are intermediates purified?

  • The synthesis involves multi-step reactions, typically starting with cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate thiophene and furan moieties. For example, Pd-catalyzed coupling of 5-(thiophen-3-yl)furan-2-ylmethylamine with benzofuran-2-carboxylic acid derivatives is common. Intermediates are purified via flash column chromatography using silica gel and solvents like dichloromethane/ethyl acetate gradients . Final purity (>95%) is confirmed by HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify functional groups (e.g., benzofuran carbonyl at ~165 ppm). Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 380.1). X-ray crystallography resolves 3D conformation, highlighting π-π stacking between benzofuran and thiophene rings, which influences reactivity .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility varies: highly soluble in DMSO (>10 mg/mL), moderately in ethanol (2–5 mg/mL), and poorly in aqueous buffers. Stability tests (pH 7.4 PBS, 37°C) show <5% degradation over 24 hours. Use argon-purged storage to prevent oxidation of the thiophene ring .

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